![molecular formula C9H15NO2 B14259358 Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- CAS No. 212518-27-9](/img/structure/B14259358.png)
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 2-methyl-1-oxo-2-butenyl group attached to the morpholine ring, making it a unique derivative with specific properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used due to the availability of diethanolamine and the straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents
Wirkmechanismus
The mechanism of action of Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death. The pathways involved include the inhibition of enzyme activity and the induction of reactive oxygen species (ROS) production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine derivatives such as:
- Morpholine, 4-methyl-
- Morpholine, 4-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-
- N-Methylmorpholine .
Uniqueness
What sets Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- apart is its specific functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
212518-27-9 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2-methyl-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h3H,4-7H2,1-2H3 |
InChI-Schlüssel |
UVUJHYKIETVFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


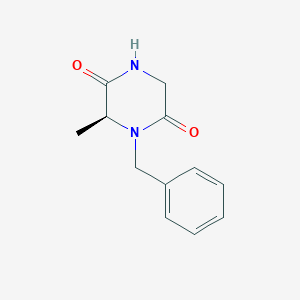
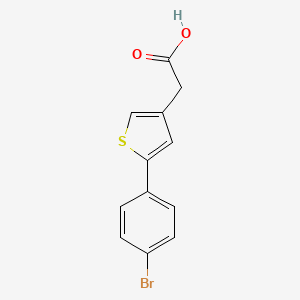
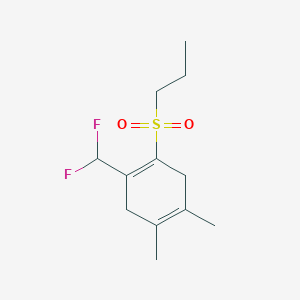


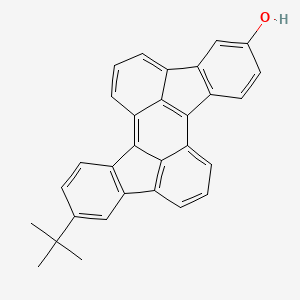

![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
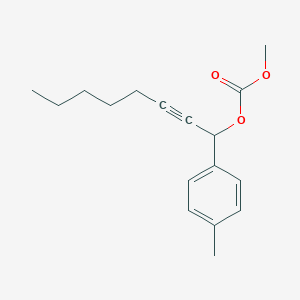
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

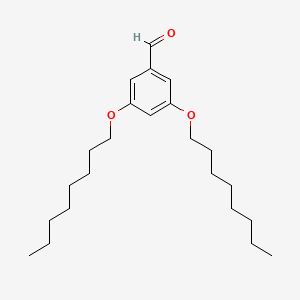
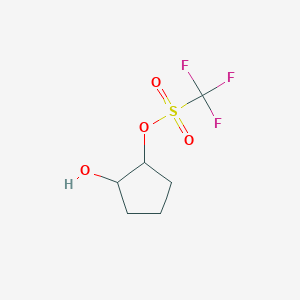
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
